molecular formula C9H13ClN2O B8505633 4-Chloro-6-(1,2-dimethylpropyloxy)pyrimidine

4-Chloro-6-(1,2-dimethylpropyloxy)pyrimidine

Cat. No.: B8505633
M. Wt: 200.66 g/mol
InChI Key: ZGHSYVHBNGLLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(1,2-dimethylpropyloxy)pyrimidine is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-chloro-6-(3-methylbutan-2-yloxy)pyrimidine

InChI

InChI=1S/C9H13ClN2O/c1-6(2)7(3)13-9-4-8(10)11-5-12-9/h4-7H,1-3H3

InChI Key

ZGHSYVHBNGLLPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1=CC(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 4 ml of tetrahydrofuran was suspended 0.10 g of sodium hydride (60% in oil), to which 0.5 ml of a solution containing 0.18 g of 3-methyl-2-butanol was added dropwise at 0° C., followed by stirring for 10 minutes. To this was added dropwise 0.5 ml of tetrahydrofuran containing 0.3 g of 4,6-dichloropyrimidine dissolved therein, followed by stirring at the same temperature for 4 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, which was extracted three times with t-butyl methyl ether. The combined organic layers were washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.35 g of 4-chloro-6-(1,2-dimethylpropyloxy)pyrimidine.
Quantity
0.1 g
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reactant
Reaction Step One
[Compound]
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solution
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0.5 mL
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reactant
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0.18 g
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reactant
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0 (± 1) mol
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reactant
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4 mL
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solvent
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0 (± 1) mol
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0.5 mL
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Reaction Step Five

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